5-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-5H-thieno[2,3-c]pyrrole
Description
Properties
IUPAC Name |
5-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]thieno[2,3-c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClF3N2OS/c19-15-7-12(18(20,21)22)8-23-17(15)25-14-3-1-13(2-4-14)24-9-11-5-6-26-16(11)10-24/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZHWZYGVLGEAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C3C=CSC3=C2)OC4=C(C=C(C=N4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClF3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-5H-thieno[2,3-c]pyrrole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thienopyrrole Core: This step involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, under acidic or basic conditions to form the thienopyrrole ring.
Substitution on the Phenyl Ring: The phenyl ring is functionalized with the pyridinyl ether group through a nucleophilic aromatic substitution reaction. This involves reacting 4-hydroxyphenyl with 3-chloro-5-(trifluoromethyl)-2-pyridine under basic conditions, typically using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Coupling Reaction: The final step involves coupling the substituted phenyl group to the thienopyrrole core. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acid derivatives and palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-5H-thieno[2,3-c]pyrrole: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the nitro or carbonyl groups if present.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, dimethylformamide, palladium catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of thieno[2,3-c]pyrrole derivatives in cancer treatment. For instance, compounds with similar structures have been investigated for their ability to inhibit specific kinases involved in cancer cell proliferation. The incorporation of the pyridine moiety enhances the compound's interaction with biological targets, potentially leading to effective anticancer agents.
Case Study: Inhibition of mTOR Kinase
A notable example is the exploration of thieno[2,3-c]pyrrole derivatives as mTOR inhibitors. mTOR (mechanistic target of rapamycin) is a crucial regulator in cell growth and metabolism. Inhibitors targeting this pathway have shown promise in treating various cancers. Research indicates that modifications to the thieno[2,3-c]pyrrole structure can enhance selectivity and potency against mTOR, making it a candidate for further development .
Material Science Applications
Organic Electronics
The electronic properties of thieno[2,3-c]pyrroles make them suitable candidates for organic semiconductors. Their ability to conduct electricity and stability under ambient conditions allow for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Case Study: Synthesis of Organic Photovoltaic Materials
Research has demonstrated that incorporating thieno[2,3-c]pyrrole into polymer blends can significantly improve charge mobility and overall efficiency in solar cells. Studies show that the addition of such compounds can lead to enhanced light absorption and conversion efficiency .
Agricultural Applications
Herbicide Development
Compounds similar to 5-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-5H-thieno[2,3-c]pyrrole have been explored for their herbicidal properties. The trifluoromethyl group is known to enhance biological activity against various weed species.
Case Study: Herbicide Efficacy Testing
Field trials have indicated that formulations containing this compound exhibit significant herbicidal activity against broadleaf weeds while being less harmful to crops. This dual-action capability makes it an attractive candidate for developing selective herbicides .
Analytical Chemistry Applications
Chromatography and Mass Spectrometry
The compound can serve as a standard reference material in chromatography and mass spectrometry due to its unique spectral characteristics. Its stability allows for accurate calibration and validation of analytical methods.
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which 5-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-5H-thieno[2,3-c]pyrrole exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary but often include key signaling pathways in cells.
Comparison with Similar Compounds
Structural Analogs with Varied Substituents
Several compounds share the 3-chloro-5-(trifluoromethyl)-2-pyridinyloxy motif but differ in their core structures or substituents:
Key Observations :
- Core Structure: The thienopyrrole core in the target compound distinguishes it from phenoxypropionic acid derivatives like haloxyfop, which are established herbicides . The bicyclic system may enhance rigidity and binding affinity compared to linear structures.
- Substituent Effects: Pyridinyloxy vs. Electron-Withdrawing Groups: The 3-chloro-5-(trifluoromethyl)pyridine moiety enhances metabolic stability, a feature shared with commercial herbicides .
Physicochemical Properties
- Melting Points : Analogs with nitro (7e: 122–124°C) or trifluoromethoxy (7f: 73–75°C) groups show significant variability, suggesting substituent polarity and crystallinity heavily influence physical properties . The target compound’s pyridinyloxy group may result in a higher melting point akin to 7e.
- Molecular Weight and Solubility: The target compound’s molecular weight (~470 g/mol, estimated) aligns with agrochemicals, but the thienopyrrole core may reduce water solubility compared to carboxylic acid derivatives like haloxyfop .
Biological Activity
5-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-5H-thieno[2,3-c]pyrrole is a complex organic compound with potential biological significance. Its structure suggests possible interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 350.73 g/mol. The compound features a thieno[2,3-c]pyrrole core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 350.73 g/mol |
| Boiling Point | Not specified |
| Storage Temperature | Ambient |
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anticancer Activity : Compounds containing thieno[2,3-c]pyrrole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies have indicated that these compounds can target specific kinases involved in tumor growth and metastasis.
- Antimicrobial Properties : Thieno[2,3-c]pyrrole derivatives have demonstrated antimicrobial activity against a range of pathogens. This suggests potential applications in treating infections.
- Anti-inflammatory Effects : Some studies suggest that related compounds may modulate inflammatory pathways, indicating their potential use in treating inflammatory diseases.
Case Studies and Research Findings
- Anticancer Studies : A study published in Journal of Medicinal Chemistry explored the anticancer properties of thieno[2,3-c]pyrroles. The findings revealed that these compounds could inhibit cell growth in various cancer cell lines by targeting specific signaling pathways (e.g., PI3K/Akt/mTOR pathway) .
- Antimicrobial Activity : Research published in Bioorganic & Medicinal Chemistry Letters demonstrated that thieno[2,3-c]pyrrole derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria .
- Inflammation Modulation : A study highlighted the ability of these compounds to reduce pro-inflammatory cytokines in vitro, suggesting a mechanism for their anti-inflammatory effects .
The exact mechanism of action for 5-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-5H-thieno[2,3-c]pyrrole remains to be fully elucidated. However, it is hypothesized that its activity may involve:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cell signaling pathways critical for cancer progression.
- Interaction with DNA : Some thieno[2,3-c]pyrrole derivatives can intercalate DNA or inhibit topoisomerases, leading to apoptosis in cancer cells.
Q & A
Q. What are the key synthetic pathways for 5-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-5H-thieno[2,3-c]pyrrole, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including:
- Suzuki coupling for aryl-aryl bond formation between the pyridinyloxy and thienopyrrole moieties.
- Nucleophilic aromatic substitution for introducing the trifluoromethyl and chloro groups .
- Optimization of catalysts and solvents : Palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous DMF or THF improve cross-coupling efficiency. Yield variations (40–75%) are linked to steric hindrance from the trifluoromethyl group and purification challenges (e.g., column chromatography for separating regioisomers) .
Q. How can structural elucidation of this compound be performed, and what techniques are critical for confirming its regiochemistry?
- X-ray crystallography : Resolves atomic positions and confirms the thieno[2,3-c]pyrrole core and substituent orientation .
- NMR spectroscopy :
- ¹H-NMR : Distinct splitting patterns for aromatic protons (e.g., doublets for pyridinyloxy protons at δ 8.2–8.5 ppm).
- ¹³C-NMR : Trifluoromethyl groups show characteristic quartets (~120 ppm, J = 35 Hz) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion matching C₁₈H₁₀ClF₃N₂OS) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential respiratory irritation from chloro and trifluoromethyl groups.
- First-aid measures : Immediate rinsing with water for skin contact; consult safety data sheets (SDS) for specific antidotes .
Advanced Research Questions
Q. How can computational methods predict the physicochemical properties and bioactivity of this compound?
- In silico tools :
- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify reactive sites (e.g., electron-deficient pyridinyl ring for nucleophilic attack) .
- Molecular docking : Screens against target proteins (e.g., kinases) using PubChem’s 3D conformer database (InChIKey: FIWXYBMYIXCSKG-UHFFFAOYSA-N) .
- ADMET prediction : Software like SwissADME estimates logP (~3.5) and bioavailability scores, highlighting potential metabolic stability issues due to the trifluoromethyl group .
Q. How can researchers resolve contradictions in reported biological activity data between this compound and its structural analogs?
-
Comparative structural analysis : Focus on substituent effects:
Analog Key Structural Difference Reported Activity 2-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile Pyrrole ring instead of thienopyrrole Lower kinase inhibition (IC₅₀ = 1.2 µM vs. 0.7 µM for target compound) 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile Absence of thioether linkage No significant receptor binding -
Mechanistic studies : Use isothermal titration calorimetry (ITC) to compare binding thermodynamics and identify key interactions (e.g., π-π stacking vs. hydrogen bonding) .
Q. What experimental designs are optimal for evaluating the environmental fate of this compound?
- Long-term stability studies :
- Ecotoxicity assays :
Q. How can researchers optimize reaction yields in large-scale synthesis while minimizing impurities?
- Process parameters :
- Purification strategies :
Methodological Guidance for Data Interpretation
Q. How should researchers address discrepancies in spectroscopic data during structural characterization?
Q. What strategies are effective for assessing the compound’s potential as a kinase inhibitor?
- Kinase profiling panels : Test against 100+ kinases to identify selectivity (e.g., IC₅₀ < 1 µM for JAK2 vs. >10 µM for EGFR) .
- Cellular assays : Measure phosphoprotein levels (e.g., STAT5) in cancer cell lines via Western blot .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
